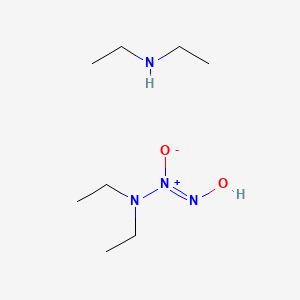

DEA NONOate

Description

Properties

IUPAC Name |

(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUDVHLRZWMBE-YJOCEBFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.CCN(CC)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048741 | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022899-94-0, 372965-00-9, 56329-27-2 | |

| Record name | Diethylamine nitric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylamine NONOate diethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 372965-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE NITRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DEA NONOate mechanism of nitric oxide release

An In-depth Technical Guide to the Mechanism of Nitric Oxide Release from DEA/NONOate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazeniumdiolates, commonly known as NONOates, represent a critical class of nitric oxide (NO) donor compounds extensively utilized in biomedical research. Their utility stems from their ability to release NO spontaneously under physiological conditions in a predictable, first-order manner. Among the most widely used is DEA/NONOate (Diethylamine NONOate; Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate), valued for its relatively short half-life and well-characterized decomposition kinetics.[1][2] This guide provides a detailed examination of the core mechanism of NO release from DEA/NONOate, presenting quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for the scientific community.

Core Mechanism of NO Release

The release of nitric oxide from DEA/NONOate is a spontaneous, pH-dependent decomposition process that follows first-order kinetics.[3][4] The compound consists of a diethylamine (B46881) nucleophile adducted to a [N(O)NO]⁻ functional group.[1][5]

Stability and Storage: DEA/NONOate is stable as a crystalline solid and in alkaline aqueous solutions (pH > 8.0), which prevents its protonation-triggered decomposition.[5][6] For experimental use, stock solutions are typically prepared in 0.01 M NaOH and can be stored for short periods at low temperatures (0°C to -20°C).[5][6]

Decomposition Pathway: The decomposition is initiated upon lowering the pH, typically by diluting the alkaline stock solution into a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).[5][6] The process involves the protonation of the diazeniumdiolate functional group, leading to an unstable intermediate that rapidly fragments to release two molecules of nitric oxide and the parent diethylamine.[7][8] The decomposition is nearly instantaneous at pH 5.0.[5][6]

Caption: Decomposition pathway of DEA/NONOate.

Quantitative Data on NO Release

The kinetics of NO release from DEA/NONOate have been precisely quantified, making it a reliable tool for delivering known amounts of NO over a specific timeframe.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 2 minutes | pH 7.4, 37°C | [3][4][6] |

| 3.9 ± 0.2 minutes | pH 7.4, 37°C | [9] | |

| 16 minutes | pH 7.4, 22-25°C | [3][4][6] | |

| NO Release Stoichiometry | 1.5 moles of NO per mole of DEA/NONOate | pH 7.4 | [3][4][6][10] |

| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [10][11] |

| Decomposition Activation Energy | ~100 kJ/mol | - | [10][11] |

| UV Absorbance (λmax) | 250 nm | Aqueous Solution | [6][12] |

| Molar Extinction Coefficient (ε) | 6,500 M⁻¹cm⁻¹ | at 250 nm | [6][13] |

Experimental Protocols

Accurate and reproducible results in studies using DEA/NONOate depend on proper handling and measurement techniques.

Preparation of DEA/NONOate Solutions

-

Stock Solution (Alkaline): Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving crystalline DEA/NONOate in ice-cold, deoxygenated 0.01 M NaOH.[14] Purging the solvent with an inert gas (e.g., nitrogen or argon) is recommended to prevent premature reactions.[6] This alkaline stock is stable and can be stored for short periods.

-

Working Solution: To initiate NO release, dilute an aliquot of the alkaline stock solution into a pre-warmed (e.g., 37°C) aqueous buffer of the desired pH (typically pH 7.0-7.4).[6] The final concentration will depend on the experimental requirements.

Measurement of DEA/NONOate Decomposition

The decomposition of DEA/NONOate can be monitored by tracking the disappearance of the parent compound.

-

Method: UV-Vis Spectrophotometry.

-

Protocol:

-

Prepare a working solution of DEA/NONOate in a quartz cuvette containing buffer at the desired pH and temperature.

-

Immediately place the cuvette in a spectrophotometer.

-

Monitor the decrease in absorbance at 250 nm over time.[6][13]

-

The first-order rate constant (k) can be calculated from the slope of a plot of ln(Absorbance) versus time. The half-life is then calculated as t½ = 0.693/k.

-

Measurement of Nitric Oxide Release

Several methods can be employed to directly or indirectly quantify the NO released.

Caption: Experimental workflow for measuring NO release.

-

Electrochemical Detection:

-

Principle: Utilizes an NO-selective electrode to directly measure the concentration of NO in real-time.[15]

-

Protocol: Calibrate the NO electrode according to the manufacturer's instructions. Place the electrode in the buffered DEA/NONOate solution and record the current or potential, which corresponds to the NO concentration.[14]

-

-

Hemoglobin Assay:

-

Principle: Measures the conversion of oxyhemoglobin (HbO₂) to methemoglobin (metHb) by NO, which can be monitored spectrophotometrically.[9]

-

Protocol: Add DEA/NONOate to a solution containing a known concentration of HbO₂. Record the change in the absorption spectrum over time. The concentration of NO released can be calculated from the amount of metHb formed.

-

-

Fluorescent Probes:

-

Principle: Employs NO-sensitive fluorescent dyes, such as 4,5-diaminofluorescein (B163784) (DAF-2), which fluoresce upon reacting with an intermediate formed from NO oxidation.[16]

-

Protocol: Incubate the experimental system (e.g., cells) with the diacetate form of the probe (DAF-2 DA), which is cell-permeable. After de-esterification inside the cell, add the DEA/NONOate solution. Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope.

-

Application in Signaling Pathway Research

DEA/NONOate is a valuable tool for investigating NO-mediated signaling, particularly the canonical soluble guanylate cyclase (sGC) pathway. Exogenous NO from DEA/NONOate mimics endogenously produced NO, activating sGC and leading to downstream physiological effects.[1][17]

Caption: Activation of the sGC-cGMP pathway by DEA/NONOate.

Conclusion

DEA/NONOate serves as a cornerstone for research involving nitric oxide due to its well-defined and predictable mechanism of NO release. Its pH-dependent, first-order decomposition allows for the controlled delivery of NO, enabling precise studies of its physiological and pathophysiological roles. By understanding the core principles of its chemistry, kinetics, and the appropriate experimental methodologies for its use, researchers can effectively harness DEA/NONOate as a powerful tool in drug development and fundamental biological science.

References

- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NONOate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datapdf.com [datapdf.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

The Half-Life and Decomposition of DEA NONOate at 37°C: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Diethylamine NONOate (DEA NONOate), a widely utilized nitric oxide (NO) donor in biomedical research. The focus of this document is its half-life at a physiological temperature of 37°C, the experimental protocols for its determination, and its primary signaling pathway. This information is critical for researchers, scientists, and drug development professionals who require precise control over NO release in experimental systems.

Executive Summary

DEA NONOate is a diazeniumdiolate that spontaneously decomposes in aqueous solutions to release nitric oxide. This decomposition is a pH-dependent, first-order process.[1][2] At a physiological temperature of 37°C and a pH of 7.4, DEA NONOate exhibits a short half-life, making it suitable for experiments requiring a rapid and bolus delivery of NO.

Quantitative Data Summary

The half-life of DEA NONOate has been characterized under various conditions. The data presented below is crucial for designing experiments where the kinetics of NO release are a critical parameter.

| Parameter | Value | Conditions | Source |

| Half-life (t½) | 2 minutes | 37°C, pH 7.4 | [1][2][3][4] |

| Half-life (t½) | 3.9 ± 0.2 minutes | 37°C, Bovine Chromaffin Cells | [5] |

| Half-life (t½) | 16 minutes | 22-25°C, pH 7.4 | [1][2][4] |

| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | 37°C, pH 7.4 | [6] |

| Moles of NO Released | 1.5 moles per mole of parent compound | Aqueous Solution | [1][2][4] |

Decomposition and Signaling Pathway

The decomposition of DEA NONOate in an aqueous buffer initiates the release of nitric oxide. This released NO can then diffuse across cell membranes and activate its primary downstream target, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that activates protein kinase G (PKG) and subsequently leads to various physiological responses, such as vasodilation.

Experimental Protocols

The determination of the half-life of DEA NONOate is typically performed using UV/Vis spectrophotometry. The following provides a generalized methodology based on cited literature.

Preparation of DEA NONOate Solutions

-

Stock Solution Preparation: DEA NONOate is supplied as a crystalline solid and should be stored at -80°C.[1] Due to its sensitivity to moisture, it should be handled in an inert atmosphere if possible.[7] A stock solution can be prepared by dissolving the crystalline solid in a suitable solvent purged with an inert gas, such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF).[1][7] Alternatively, for an organic solvent-free solution, DEA NONOate can be dissolved directly in an aqueous buffer like 0.01 M NaOH, where it is more stable.[7] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[1][7]

-

Quantification of Stock Solution: The concentration of the DEA NONOate stock solution can be verified by measuring its absorbance at its λmax of 250 nm.[1][7]

Measurement of Decomposition Half-Life

-

Initiation of Decomposition: The decomposition of DEA NONOate is initiated by diluting the stock solution into a pre-warmed (37°C) aqueous buffer at the desired pH (typically pH 7.4). A common buffer used is 0.1 M phosphate (B84403) buffer.[7]

-

Spectrophotometric Monitoring: The decomposition is monitored by recording the decrease in absorbance at 250 nm over time using a UV/Vis spectrophotometer with a temperature-controlled cuvette holder set to 37°C.[8]

-

Data Analysis: The decomposition of DEA NONOate follows first-order kinetics.[1][2] The half-life (t½) can be calculated from the natural logarithm of the absorbance values plotted against time. The slope of this plot is equal to the negative of the first-order rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k.

The experimental workflow for determining the half-life of DEA NONOate is illustrated in the diagram below.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. thomassci.com [thomassci.com]

- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

DEA NONOate chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of DEA NONOate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) NONOate (DEA NONOate) is a member of the diazeniumdiolate class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] Structurally, it is the diethylammonium (B1227033) salt of 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate.[2][3] DEA NONOate serves as a valuable tool in biomedical research, providing a predictable and controllable source of NO for in vitro and in vivo studies.[4] Its utility stems from a well-characterized, pH-dependent decomposition that follows first-order kinetics, allowing researchers to mimic the transient, low-concentration bursts of NO produced by endogenous nitric oxide synthase (NOS) enzymes.[1][5] This guide provides a comprehensive overview of the core chemical properties, stability, and handling protocols for DEA NONOate.

Core Chemical Properties

DEA NONOate is typically supplied as a white to off-white crystalline solid.[3][6] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of DEA NONOate

| Property | Value | Reference |

| CAS Number | 372965-00-9 | [2][6][7] |

| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ • C₄H₁₁N) | [2][6][7] |

| Molecular Weight | 206.3 g/mol | [2][3][8] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Purity | Typically ≥97% | [2][7] |

| UV Absorbance (λmax) | 250 nm (in aqueous solution) | [2][3] |

| Molar Absorptivity (ε) | 6,500 M⁻¹cm⁻¹ | [3] |

Table 2: Solubility of DEA NONOate

| Solvent | Solubility | Reference |

| Ethanol | ~25 mg/mL | [2][3][9] |

| DMSO | ~2 mg/mL | [2][3][9] |

| DMF | ~2 mg/mL | [2][3][9] |

| PBS (pH 7.2) | ~10 mg/mL | [2][3][9] |

| Water | Soluble | [6] |

Stability and Decomposition

The stability of DEA NONOate is highly dependent on its physical state and the pH of its environment.

-

Solid State: As a crystalline solid, DEA NONOate is stable for at least one to two years when stored properly at -80°C under desiccating conditions and an inert atmosphere (e.g., nitrogen or argon).[2][3][7] The compound is sensitive to air and moisture, which can cause discoloration and degradation.[3]

-

Solution Stability: In aqueous solutions, stability is critically dependent on pH.

-

Alkaline Conditions (pH > 8.0): DEA NONOate is relatively stable. Stock solutions prepared in 0.01 M NaOH can be stored at 0°C for up to 24 hours with minimal decomposition.[3][10]

-

Physiological Conditions (pH 7.4): The compound spontaneously decomposes to release nitric oxide.[1][2] Aqueous solutions at this pH are not stable and should be prepared immediately before use; storage for more than one day is not recommended.[3][6]

-

Acidic Conditions (pH < 6.0): Decomposition is nearly instantaneous.[3][10]

-

The decomposition process is a pH-dependent, first-order process that yields the parent diethylamine and two molecules of nitric oxide.[1][3]

Nitric Oxide Release Profile

DEA NONOate is characterized by a rapid release of NO under physiological conditions. This release follows predictable first-order kinetics.[1]

-

Stoichiometry: One mole of DEA NONOate liberates approximately 1.5 moles of nitric oxide upon complete decomposition.[1][2][11]

-

Half-Life (t½): The rate of NO release is temperature-dependent. The established half-lives at pH 7.4 are detailed in Table 3.

Table 3: Half-Life of DEA NONOate at pH 7.4

| Temperature | Half-Life (t½) | Reference |

| 37°C | 2 minutes | [1][2][12] |

| 22-25°C | 16 minutes | [1][2][3] |

Analytical and Quantification Protocols

Accurate quantification and proper solution preparation are critical for reproducible experimental results.

Experimental Protocol: Quantification by UV-Vis Spectrophotometry

The concentration of intact DEA NONOate in a stock solution can be determined by measuring its characteristic UV absorbance. This is particularly useful to verify the concentration of alkaline stock solutions before initiating NO release.

-

Instrumentation: Calibrated UV-Vis spectrophotometer.

-

Materials: Quartz cuvettes, 0.01 M NaOH solution.

-

Procedure:

-

Prepare a stock solution of DEA NONOate in 0.01 M NaOH.

-

Dilute an aliquot of the stock solution in 0.01 M NaOH to a concentration expected to be within the linear range of the spectrophotometer (e.g., 10-100 µM).

-

Use 0.01 M NaOH as a blank to zero the instrument.

-

Measure the absorbance of the diluted sample at 250 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where:

-

A = Absorbance at 250 nm

-

ε = Molar absorptivity (6,500 M⁻¹cm⁻¹)[3]

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (in M)

-

-

Experimental Protocol: Preparation of Stock and Working Solutions

Proper handling is essential to maintain the integrity of the compound before initiating NO release.

-

Preparation of a Stable Alkaline Stock Solution:

-

Equilibrate the sealed vial of solid DEA NONOate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of solid and dissolve it in cold (4°C) 0.01 M NaOH to the desired concentration.

-

This stock solution is stable for several hours on ice or for up to 24 hours at 0°C.[3]

-

-

Preparation of an Organic Stock Solution:

-

Purge the chosen solvent (e.g., ethanol, DMSO) with an inert gas like argon or nitrogen to remove dissolved oxygen.[3][9]

-

Dissolve the weighed DEA NONOate in the purged solvent.

-

Store aliquots at -80°C. Ensure the residual amount of organic solvent in the final working solution is minimal to avoid off-target effects.[3]

-

-

Preparation of Working Solution and Initiation of NO Release:

-

Prepare the final experimental buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 37°C).

-

Add a small volume of the concentrated stock solution to the buffer to achieve the final desired concentration.

-

Nitric oxide release will begin immediately upon dilution into the neutral pH buffer.[3][10]

-

Biological Signaling Pathways

The biological effects of DEA NONOate are mediated by the nitric oxide it releases. NO is a crucial signaling molecule involved in numerous physiological processes.[1]

The sGC-cGMP-PKG Pathway

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).[1][13]

-

NO Release: DEA NONOate decomposes, releasing NO into the extracellular or intracellular space.

-

sGC Activation: NO diffuses across cell membranes and binds to the heme moiety of sGC.

-

cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

-

Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets, leading to physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.[1][13]

cGMP-Independent Mechanisms

While the sGC-cGMP pathway is primary, NO from DEA NONOate can also elicit responses independently of cGMP. For instance, in vascular smooth muscle, DEA NONOate-induced relaxation can occur via both cGMP-dependent and cGMP-independent mechanisms.[14] The cGMP-independent component may involve the direct activation of potassium channels, such as large-conductance calcium-activated potassium channels (BK(Ca)).[14]

Handling and Storage Summary

Correct handling and storage are paramount to ensure the compound's efficacy and the reproducibility of experiments.

Table 4: Summary of Storage and Handling Recommendations

| Condition | Recommendation | Rationale | Reference |

| Long-Term Storage (Solid) | Store at -80°C under an inert, dry atmosphere. | Prevents degradation from moisture and air; ensures stability for ≥1 year. | [2][3][7] |

| Short-Term Storage (Alkaline Stock) | Store at 0-4°C for up to 24 hours. | High pH (>8.0) significantly slows the rate of decomposition. | [3][10] |

| Working Solutions (pH 7.4) | Prepare immediately before use; do not store. | Spontaneous and rapid decomposition occurs at physiological pH. | [3][6] |

| Weighing | Allow vial to warm to room temperature before opening. | Prevents atmospheric moisture from condensing on the cold solid. | [3] |

| Solvents | For organic stocks, purge solvent with inert gas (N₂, Ar). | Removes dissolved oxygen which can react with NO. | [3][9][15] |

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. agscientific.com [agscientific.com]

- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 7. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]

- 8. biotium.com [biotium.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. NONOate - Wikipedia [en.wikipedia.org]

- 11. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DEA NONOate - Labchem Catalog [dev.labchem.com.my]

- 13. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 14. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

Unveiling the Solubility of DEA NONOate: A Technical Guide for Researchers

An In-depth Examination of DEA NONOate Solubility in DMSO vs. PBS for Scientific Applications

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's solubility is fundamental to experimental design and the generation of reliable data. Diethylamine NONOate (DEA NONOate), a widely utilized nitric oxide (NO) donor, presents distinct solubility characteristics in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This technical guide provides a comprehensive overview of DEA NONOate's solubility, offering quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and biological significance.

Core Concepts: Understanding Solubility Differences

DEA NONOate is an ionic salt, specifically the diethylammonium (B1227033) salt of 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate. Its solubility is governed by its interactions with the solvent molecules.

-

In Phosphate-Buffered Saline (PBS) , a polar protic aqueous solution, the ionic nature of DEA NONOate facilitates its dissolution. The water molecules in PBS can effectively solvate the diethylammonium cation and the NONOate anion, leading to a relatively high solubility. The pH of the PBS solution is a critical factor, as DEA NONOate's stability is pH-dependent. At a physiological pH of 7.2-7.4, it not only dissolves but also begins to decompose, releasing nitric oxide.

-

In Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent, the solubility of DEA NONOate is lower than in PBS.[1][2][3][4][5][6][7][8] While DMSO is a powerful solvent for many organic compounds, its interaction with the ionic DEA NONOate is less favorable compared to water. However, DMSO is often used to prepare concentrated stock solutions of DEA NONOate, which are then diluted into aqueous buffers for experiments. It is recommended to purge the DMSO with an inert gas, such as nitrogen, before preparing the stock solution to minimize degradation of the compound.[1][2][8]

Quantitative Solubility Data

The following table summarizes the reported solubility of DEA NONOate in DMSO and PBS. These values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.

| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration | Source(s) |

| DMSO | 2 mg/mL | ~9.7 mM | [1][2][3][4][6][7] |

| 10 mM | [7][9] | ||

| PBS (pH 7.2) | 10 mg/mL | ~48.5 mM | [1][2][3][4][6][8] |

Molecular Weight of DEA NONOate: 206.29 g/mol [9][10]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of DEA NONOate in a specific aqueous buffer (e.g., PBS, pH 7.2) at a controlled temperature.

Materials:

-

DEA NONOate (crystalline solid)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Calibrated analytical balance

-

Scintillation vials or other suitable containers with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline DEA NONOate to a series of vials containing a known volume of PBS (pH 7.2). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the dissolved DEA NONOate remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a standard curve of known concentrations of DEA NONOate in the same buffer.

-

Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for DEA NONOate, which is approximately 250 nm.[1][2]

-

Determine the concentration of DEA NONOate in the sample by interpolating from the standard curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of DEA NONOate.

-

Prepare a standard curve of known concentrations of DEA NONOate.

-

Inject the filtered sample into the HPLC system and determine the peak area corresponding to DEA NONOate.

-

Calculate the concentration of DEA NONOate in the sample based on the standard curve.

-

-

-

Data Analysis:

-

The calculated concentration from the quantification step represents the equilibrium solubility of DEA NONOate in the specified buffer at the given temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to the use of DEA NONOate.

Caption: Dissolution and decomposition of DEA NONOate in PBS.

Caption: The canonical NO/sGC/cGMP signaling pathway.

Conclusion

A thorough understanding of DEA NONOate's solubility in both DMSO and PBS is crucial for its effective use in research. While it exhibits greater solubility in aqueous PBS, DMSO serves as a valuable solvent for preparing concentrated stock solutions. The provided data and protocols offer a solid foundation for researchers to handle this important nitric oxide donor with precision, ensuring the integrity and reproducibility of their experimental findings. The visualized pathways further contextualize its mechanism of action, from dissolution to its ultimate biological effects.

References

- 1. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. imrpress.com [imrpress.com]

- 10. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

Spontaneous Decomposition of DEA NONOate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) NONOate (DEA NONOate) is a valuable tool in biomedical research, belonging to the class of diazeniumdiolate compounds that spontaneously release nitric oxide (NO) in aqueous solutions. This property makes it an excellent candidate for studies requiring controlled and predictable generation of NO to investigate its diverse physiological and pathological roles. Understanding the kinetics and mechanism of its decomposition is paramount for the accurate design and interpretation of experiments. This technical guide provides an in-depth overview of the spontaneous decomposition of DEA NONOate, including quantitative data, detailed experimental protocols, and visualizations of the decomposition process and its primary signaling pathway.

Core Concepts of DEA NONOate Decomposition

The decomposition of DEA NONOate in aqueous solution is a first-order process that is highly dependent on pH and temperature.[1][2] The molecule is relatively stable in alkaline solutions but decomposes rapidly as the pH becomes more acidic.[3][4] This pH-dependent behavior is governed by the protonation of the NONOate functional group.[5]

The overall decomposition reaction can be summarized as follows:

(C₂H₅)₂N-N(O)=NO⁻ + H⁺ → (C₂H₅)₂NH + 2NO

This reaction yields two molecules of nitric oxide and one molecule of diethylamine per molecule of the protonated DEA NONOate. However, under physiological conditions (pH 7.4), it has been experimentally determined that 1.5 moles of NO are liberated per mole of the parent compound.[1][6]

Quantitative Decomposition Data

The rate of decomposition of DEA NONOate is typically characterized by its half-life (t½), which is the time required for half of the compound to decompose. The following tables summarize the key quantitative data related to DEA NONOate decomposition.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 2 minutes | 37°C, pH 7.4 | [1] |

| 16 minutes | 22-25°C, pH 7.4 | [1] | |

| ~0.0007 s⁻¹ (k_dec) | 25°C, pH 7.0 | [7] | |

| NO Release Stoichiometry | 1.5 moles NO / mole DEA NONOate | pH 7.4 | [1][6] |

| Apparent pKa | 4.6 | - | [5] |

| Decomposition Behavior | Nearly instantaneous | pH 5.0 | [3][4] |

| Stable | Alkaline pH (>8.0) | [3][4] |

Experimental Protocols

Accurate and reproducible experimental results hinge on meticulous adherence to established protocols. The following sections provide detailed methodologies for the preparation of DEA NONOate solutions and the subsequent monitoring of its decomposition and NO release.

Preparation of DEA NONOate Solutions

DEA NONOate is a crystalline solid that is sensitive to moisture and air.[3] Proper handling and preparation of solutions are crucial for obtaining reliable data.

Materials:

-

DEA NONOate solid

-

0.01 M Sodium Hydroxide (NaOH), deoxygenated

-

Buffer of desired pH (e.g., Phosphate Buffered Saline - PBS), deoxygenated

-

Inert gas (e.g., argon or nitrogen)

-

Glass vials with airtight septa

Protocol for Preparing a Concentrated Stock Solution (Alkaline):

-

Weigh the desired amount of DEA NONOate in a clean, dry vial.

-

Purge the vial with an inert gas to remove oxygen.

-

Using a gas-tight syringe, add the required volume of cold, deoxygenated 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).

-

Gently swirl the vial to dissolve the solid completely.

-

Store the stock solution on ice for immediate use or at -80°C for long-term storage. Alkaline stock solutions are stable for at least 24 hours at 0°C.[3]

Protocol for Initiating Decomposition:

-

Prepare the desired reaction buffer (e.g., PBS, pH 7.4) and deoxygenate it by bubbling with an inert gas.

-

Equilibrate the buffer to the desired experimental temperature (e.g., 37°C).

-

Using a gas-tight syringe, add a small volume of the cold, concentrated alkaline stock solution of DEA NONOate to the reaction buffer to achieve the final desired concentration.

-

Mix the solution thoroughly but gently. Decomposition will begin immediately upon introduction to the lower pH buffer.

Monitoring Decomposition by UV-Vis Spectroscopy

The decomposition of DEA NONOate can be conveniently monitored by observing the decrease in its characteristic UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹).[3][8]

Materials:

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

-

DEA NONOate working solution in the desired buffer

Protocol:

-

Set the spectrophotometer to the desired temperature.

-

Blank the instrument with the reaction buffer.

-

Initiate the decomposition of DEA NONOate in the reaction buffer as described above.

-

Immediately transfer the solution to a quartz cuvette and place it in the spectrophotometer.

-

Record the absorbance at 250 nm at regular time intervals until the absorbance value stabilizes (indicating complete decomposition).

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the first-order rate constant (k). The half-life can then be calculated using the equation: t½ = 0.693 / k.

Quantifying Nitric Oxide Release: The Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻), in the aqueous solution.[9]

Materials:

-

Griess Reagent (typically a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (NaNO₂) standard solutions of known concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Protocol:

-

Prepare a series of sodium nitrite standard solutions of known concentrations in the same buffer as the experimental samples.

-

At various time points during the DEA NONOate decomposition, collect aliquots of the reaction solution.

-

In a 96-well plate, add a specific volume (e.g., 50 µL) of each standard and experimental sample to separate wells.

-

Add an equal volume (e.g., 50 µL) of Griess Reagent to each well.[10]

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.[10]

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Create a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve. This will correspond to the amount of NO released.

Real-Time Monitoring of NO Release: Electrochemical Detection

Electrochemical sensors provide a direct and real-time measurement of NO concentration in solution.[11] These sensors typically consist of a working electrode and a reference electrode.

Materials:

-

NO-selective electrochemical sensor and analyzer

-

Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP, which releases a known amount of NO)

-

Reaction vessel with a port for the sensor

Protocol:

-

Calibrate the NO sensor according to the manufacturer's instructions using standard solutions of a known NO donor or saturated NO solutions.[12]

-

Set up the reaction vessel with the desired buffer at the correct temperature.

-

Immerse the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.

-

Initiate the decomposition of DEA NONOate by adding the alkaline stock solution to the buffer.

-

Record the current (pA or nA) generated by the sensor over time. The current is directly proportional to the concentration of NO.

-

Convert the current readings to NO concentration using the calibration curve.

Visualizing the Processes

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for the experimental workflow and the primary signaling pathway of nitric oxide.

Experimental Workflow

Caption: Experimental workflow for studying DEA NONOate decomposition.

Nitric Oxide Signaling Pathway: sGC-cGMP

The primary downstream signaling pathway activated by NO is the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[13][14][15]

Caption: The canonical NO/sGC/cGMP signaling pathway.

Conclusion

DEA NONOate serves as a critical tool for nitric oxide research due to its predictable, first-order decomposition kinetics. By understanding the influence of pH and temperature on its stability and NO release, researchers can effectively design experiments to probe the multifaceted roles of nitric oxide in biological systems. The protocols and data presented in this guide offer a comprehensive resource for the accurate and reproducible use of DEA NONOate in a laboratory setting. Careful consideration of the experimental conditions and the choice of appropriate analytical techniques are essential for generating high-quality, interpretable data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NONOate - Wikipedia [en.wikipedia.org]

- 5. Mechanism of pH Dependent Decomposition of Monoalkylamine Diazeniumdiolates to Form HNO and NO, Deduced from the Model Compound Methylamine Diazeniumdiolate, Density Functional Theory and CBS-QB3 Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

DEA/NONOate: A Comprehensive Technical Guide for Studying cGMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylamine (B46881) NONOate (DEA/NONOate) as a powerful tool for the investigation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This document details the chemical properties, mechanism of action, and practical applications of DEA/NONOate, offering researchers a solid foundation for its use in experimental settings. The guide includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its utility in research and drug development.

Introduction to DEA/NONOate

DEA/NONOate is a member of the diazeniumdiolate class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] This property makes DEA/NONOate an invaluable tool for researchers studying the myriad of cellular processes modulated by the NO/cGMP signaling cascade. Its predictable and pH-dependent decomposition allows for the controlled delivery of NO to cellular and tissue systems, enabling the precise study of downstream signaling events.[2][3]

The primary mechanism of action for DEA/NONOate involves the spontaneous, first-order release of 1.5 moles of NO per mole of the parent compound.[2] This released NO then activates soluble guanylate cyclase (sGC), a key enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent rise in intracellular cGMP levels triggers a cascade of downstream events, primarily through the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of target proteins, leading to diverse physiological responses such as vasodilation, neurotransmission, and inhibition of platelet aggregation and mast cell degranulation.[1][6][7]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of DEA/NONOate is crucial for its effective use in experimental settings.

| Property | Value | References |

| Molecular Formula | C4H11N3O2 • C4H11N | [8] |

| Molecular Weight | 206.3 g/mol | [8] |

| Appearance | Crystalline solid | [8][9] |

| Purity | ≥98% | [8] |

| UV/Vis Absorbance | λmax: 250 nm | [9] |

| Half-life (pH 7.4, 37°C) | 2 minutes | [2] |

| Half-life (pH 7.4, 22-25°C) | 16 minutes | [2] |

| NO Release Stoichiometry | 1.5 moles NO / mole DEA/NONOate | [2] |

| Solubility | Ethanol (B145695): ~25 mg/mLDMSO: ~2 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~10 mg/mL | [8][9] |

| Storage | Store at -80°C under an inert gas (e.g., nitrogen). Stable for at least one year under these conditions. | [9][10] |

Quantitative Data on DEA/NONOate Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of DEA/NONOate on cGMP levels and physiological responses.

Table 3.1: Effect of DEA/NONOate on cGMP Levels

| Cell/Tissue Type | DEA/NONOate Concentration | Incubation Time | Fold Increase in cGMP (approx.) | Reference |

| Bovine Chromaffin Cells | 0.1 µM | 10 min | Significant increase | [3] |

| Bovine Chromaffin Cells | 2.5 µM | 10 min | Maximal increase | [3] |

| Human Cultured Mast Cells | 10⁻⁷ - 10⁻⁴ M | Not specified | Dose-dependent increase | [6] |

Table 3.2: Functional Effects of DEA/NONOate

| System | DEA/NONOate Concentration | Effect | Reference |

| Rat Small Mesenteric Artery | 3 nM - 10 µM | Sustained relaxation (pEC50 = 6.7 ± 0.2) | [11] |

| Human Cultured Mast Cells | 10⁻⁷ - 10⁻⁴ M | Dose-dependent inhibition of histamine, eicosanoid, and cytokine release | [6] |

| Escherichia coli | 65 mM | 99.9% reduction in growth after 20 hours | [10] |

| Isolated Rat Hearts | 0.1 µM | Enhanced protection of coronary blood flow and cardiac function | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DEA/NONOate to study cGMP signaling.

Preparation of DEA/NONOate Stock Solutions

Materials:

-

DEA/NONOate crystalline solid

-

Anhydrous ethanol, DMSO, or dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Inert gas (e.g., nitrogen or argon)

-

Sterile, airtight vials

Protocol for Organic Stock Solution:

-

Allow the DEA/NONOate vial to warm to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh the desired amount of DEA/NONOate.

-

Dissolve the DEA/NONOate in the chosen organic solvent (e.g., ethanol to a concentration of 25 mg/mL) that has been purged with an inert gas.[8][9]

-

Cap the vial tightly, purge the headspace with inert gas, and wrap with parafilm.

-

Store the stock solution at -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles.

Protocol for Aqueous Stock Solution:

-

Directly dissolve the crystalline DEA/NONOate in aqueous buffer (e.g., PBS, pH 7.2) to the desired concentration (up to 10 mg/mL).[8][9]

-

Prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[8][9]

Treatment of Cultured Cells with DEA/NONOate

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium

-

DEA/NONOate stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (IBMX), a non-specific phosphodiesterase inhibitor (optional)

Protocol:

-

Plate cells at the desired density and allow them to adhere and grow to the desired confluency.

-

Prior to treatment, replace the culture medium with fresh, pre-warmed medium. To prevent cGMP degradation, it is often beneficial to pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM for 30 minutes) before adding DEA/NONOate.[3]

-

Prepare the final working concentration of DEA/NONOate by diluting the stock solution in the cell culture medium immediately before use.

-

Add the DEA/NONOate solution to the cells and incubate for the desired time at 37°C. The incubation time will depend on the specific research question and the kinetics of the response being measured. Given the short half-life of DEA/NONOate, short incubation times (e.g., 10-15 minutes) are often sufficient to observe maximal cGMP accumulation.[3]

-

Following incubation, proceed immediately with cell lysis for downstream analysis (e.g., cGMP measurement or protein analysis).

Measurement of Intracellular cGMP Levels using ELISA

Materials:

-

DEA/NONOate-treated and control cell lysates

-

Commercially available cGMP ELISA kit (follow the manufacturer's instructions)

-

Microplate reader

Protocol (General Outline):

-

Sample Preparation: After treatment with DEA/NONOate, lyse the cells using the lysis buffer provided in the ELISA kit. It is crucial to use a lysis buffer that contains a phosphodiesterase inhibitor to prevent cGMP degradation.

-

Acetylation (Optional): Some ELISA kits include an acetylation step to increase the sensitivity of the assay. If your expected cGMP levels are low, follow the kit's protocol for acetylating both samples and standards.

-

ELISA Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cGMP-HRP conjugate to each well.

-

Add the primary antibody solution to each well (except non-specific binding wells).

-

Incubate the plate as per the manufacturer's instructions (typically for a few hours at room temperature or overnight at 4°C).

-

Wash the plate several times to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the cell lysate.

-

Assessment of Downstream Signaling: VASP Phosphorylation

A key downstream effector of the cGMP pathway is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 by PKG.[12][13] This can be measured by Western blotting.

Materials:

-

DEA/NONOate-treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-VASP (Ser239)

-

Primary antibody against total VASP (for normalization)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP, or run a parallel gel.

-

Quantify the band intensities using densitometry software and express the level of phospho-VASP as a ratio to total VASP.

-

Visualizing the cGMP Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic guanosine monophosphate dependent pathway contributes to human mast cell inhibitory actions of the nitric oxide donor, diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vasodilator-stimulated phosphoprotein serine 239 phosphorylation as a sensitive monitor of defective nitric oxide/cGMP signaling and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of DEA NONOate-Derived Nitric Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of nitric oxide (NO) derived from the donor compound Diethylamine (B46881) NONOate (DEA NONOate). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of NO in biological systems. This document details the mechanisms of action, key physiological responses, and experimental considerations when using DEA NONOate as an NO source.

Introduction to DEA NONOate as a Nitric Oxide Donor

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its transient nature, direct administration of NO gas is often impractical for experimental and therapeutic purposes. Consequently, NO donor compounds, such as diazeniumdiolates (NONOates), have become indispensable tools for the controlled release of NO in biological systems.[1][2]

DEA NONOate is a widely used diazeniumdiolate that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release nitric oxide.[1][3] This decomposition follows first-order kinetics and does not require enzymatic activation.[1] One mole of DEA NONOate liberates approximately 1.5 moles of NO.[1][4] The predictable and controllable release of NO makes DEA NONOate a valuable tool for investigating the biological effects of this signaling molecule.[1]

Physicochemical Properties and NO Release Kinetics

Understanding the properties of DEA NONOate is crucial for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C4H11N3O2 • C4H11N | [5] |

| Molecular Weight | 206.3 g/mol | [5] |

| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes | [3][6] |

| Half-life (t½) at 22-25°C, pH 7.4 | ~16 minutes | [3] |

| Moles of NO released per mole of DEA NONOate | 1.5 | [1][4] |

| Decomposition Kinetics | First-order | [1] |

Core Physiological Effects and Signaling Pathways

DEA NONOate-derived NO elicits a broad spectrum of physiological responses primarily through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][7] However, cGMP-independent pathways also play a significant role.[1][8]

Vasodilation

One of the most well-characterized effects of NO is vasodilation. DEA NONOate induces relaxation of vascular smooth muscle, leading to increased blood flow.[1][8][9] This effect is mediated by both cGMP-dependent and independent mechanisms.[1][8]

-

cGMP-Dependent Pathway: NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[7] Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]

-

cGMP-Independent Pathway: Evidence suggests that NO can also induce vasodilation through mechanisms that do not involve cGMP.[8] This can include the activation of certain potassium channels in the vascular smooth muscle cells.[8]

DEA NONOate-induced vasodilation signaling pathways.

Inhibition of Platelet Aggregation

NO is a potent inhibitor of platelet aggregation.[1] DEA NONOate, by releasing NO, can prevent platelets from clumping together, a crucial process in thrombosis. This effect is also largely mediated by the sGC-cGMP pathway within platelets.

Apoptosis

The role of NO in apoptosis is complex and concentration-dependent. High concentrations of NO, as can be achieved with DEA NONOate, are generally pro-apoptotic, inducing programmed cell death in various cell types, including cancer cells.[1] The mechanisms can involve both cGMP-dependent and -independent pathways, including the generation of reactive nitrogen species (RNS) that can cause cellular damage.

Antimicrobial Activity

DEA NONOate has demonstrated antimicrobial properties against bacteria such as Escherichia coli.[10] High concentrations of DEA NONOate can significantly inhibit bacterial growth.[10]

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from various studies on the effects of DEA NONOate.

Table 1: Vasodilatory Effects of DEA NONOate

| Tissue | Species | Concentration Range | Effect | Reference |

| Small Mesenteric Artery | Rat | 3 nM - 10 µM | Sustained relaxation (pEC50 = 6.7 ± 0.2) | [8] |

| Coronary Arterioles | Rat | 1 nM - 100 µM | Similar vasodilation in young and old rats (Max relaxation ~90%) | [9] |

| Cerebellar Microvessels | - | 100 µM | Reversible dilation to 86 ± 28% over baseline | [11] |

Table 2: Effects on cGMP Levels

| Cell Type | Species | DEA NONOate Concentration | Effect on cGMP | Reference |

| Bovine Chromaffin Cells | Bovine | 0.1 µM (threshold) | Significant increase in cGMP | [6] |

| Bovine Chromaffin Cells | Bovine | 2.5 µM (maximal) | Maximum cGMP accumulation | [6] |

| Bovine Chromaffin Cells | Bovine | EC50 = 0.38 ± 0.02 µM | Half-maximal effective concentration for cGMP increase | [6] |

Table 3: Antimicrobial Effects of DEA NONOate

| Organism | Concentration | Incubation Time | Effect | Reference |

| Escherichia coli | 8 mM | 2 hours | ~80% inhibition of growth | [10] |

| Escherichia coli | 65 mM | 20 hours | 99.9% reduction in growth (3-log reduction) | [10] |

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are outlines for key experiments involving DEA NONOate.

Preparation of DEA NONOate Stock Solutions

Due to its instability in aqueous solutions at neutral pH, DEA NONOate stock solutions should be prepared fresh before each experiment.

-

Reagent: DEA NONOate solid

-

Solvent: 0.01 M NaOH

-

Procedure:

-

Weigh the desired amount of DEA NONOate in a sterile microfuge tube.

-

Add the appropriate volume of cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly to dissolve the solid completely.

-

Keep the stock solution on ice and protected from light until use.

-

Dilute the stock solution in the appropriate physiological buffer (e.g., PBS, cell culture medium) immediately before application to cells or tissues.

-

Workflow for preparing DEA NONOate stock solution.

Measurement of NO Release

Several methods can be used to measure the release of NO from DEA NONOate.

-

Griess Assay: This colorimetric method measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.

-

NO-selective Electrodes: Amperometric sensors can directly measure NO concentrations in real-time.[12]

-

Chemiluminescence: This highly sensitive technique detects the light produced from the reaction of NO with ozone.

In Vitro Vasodilation Assay (Wire Myography)

This protocol is a standard method to assess the vasoactive properties of compounds on isolated blood vessels.

-

Tissue Preparation: Isolate small arteries (e.g., mesenteric arteries) from a model organism (e.g., rat) and mount them in a wire myograph chamber.

-

Equilibration: Equilibrate the arteries in a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ / 5% CO₂ at 37°C.

-

Contraction: Induce a submaximal contraction of the arteries using a vasoconstrictor (e.g., phenylephrine).

-

DEA NONOate Application: Add cumulative concentrations of DEA NONOate to the bath and record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

DEA NONOate is a powerful and versatile tool for investigating the diverse physiological and pathophysiological roles of nitric oxide. Its well-defined chemical properties and predictable NO release kinetics allow for controlled and reproducible experimental designs. A thorough understanding of its mechanisms of action, including both cGMP-dependent and -independent signaling pathways, is essential for accurately interpreting experimental results. This guide provides a foundational resource for researchers to effectively utilize DEA NONOate in their studies and contribute to the expanding knowledge of nitric oxide biology.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]

- 8. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Age impairs Flk-1 signaling and NO-mediated vasodilation in coronary arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of DEA/NONOate in Modulating Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular redox state, a delicate balance between oxidizing and reducing species, is a critical regulator of a vast array of physiological processes, from signal transduction and gene expression to cell proliferation and apoptosis. Perturbations in this equilibrium, often termed oxidative or reductive stress, are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Diethylamine NONOate (DEA/NONOate) is a well-characterized nitric oxide (NO) donor that has become an invaluable tool for investigating the multifaceted roles of NO in cellular redox modulation. This technical guide provides a comprehensive overview of the mechanisms by which DEA/NONOate influences the cellular redox environment, detailed experimental protocols for assessing these effects, and a summary of key quantitative data.

DEA/NONOate belongs to the class of 1-substituted diazen-1-ium-1,2-diolates, which spontaneously decompose under physiological conditions to release nitric oxide.[1] The decomposition of DEA/NONOate is a pH-dependent, first-order process, liberating approximately 1.5 moles of NO per mole of the parent compound.[1] At 37°C and pH 7.4, it has a half-life of approximately 2 to 4 minutes, allowing for the controlled and predictable delivery of NO to cellular systems.[1][2]

Core Mechanisms of Cellular Redox Modulation by DEA/NONOate

The primary mechanism by which DEA/NONOate modulates the cellular redox state is through the generation of nitric oxide. NO is a highly reactive free radical that can interact with various cellular components, leading to a cascade of events that can either promote or mitigate oxidative stress.

1. Direct and Indirect Effects on Reactive Oxygen Species (ROS):

Nitric oxide can directly scavenge superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive nitrogen species (RNS).[3] This reaction is diffusion-limited, meaning it occurs at a very high rate.[3] Peroxynitrite can then go on to oxidize and nitrate (B79036) a wide range of biomolecules, including lipids, proteins, and DNA, contributing to cellular damage.

Conversely, NO can also exhibit antioxidant properties by reacting with other radical species or by inducing the expression of antioxidant enzymes. The net effect of DEA/NONOate on cellular ROS levels is therefore dependent on the concentration of NO produced, the existing cellular redox environment, and the presence of other reactive species.

2. Modulation of Glutathione (B108866) Levels and the GSH/GSSG Ratio:

Glutathione (GSH), a tripeptide, is the most abundant non-protein thiol in cells and plays a central role in maintaining the cellular redox balance. The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular oxidative stress.[4] NO and its derivatives can influence glutathione homeostasis through several mechanisms:

-

S-nitrosylation of Glutathione: NO can react with GSH to form S-nitrosoglutathione (GSNO), a stable NO carrier that can transfer the nitroso group to other molecules. This process can impact the availability of free GSH.

-

Oxidation of Glutathione: Peroxynitrite and other RNS derived from NO can directly oxidize GSH to GSSG, thereby decreasing the GSH/GSSG ratio.[5]

-

Regulation of Glutathione Synthesis and Recycling: NO can influence the activity of enzymes involved in glutathione metabolism, such as glutathione reductase, which reduces GSSG back to GSH.

3. S-Nitrosylation of Redox-Sensitive Proteins:

S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol group of a cysteine residue in a protein. This modification can alter the protein's function, localization, and stability. DEA/NONOate-derived NO can S-nitrosylate a wide range of proteins involved in redox signaling and antioxidant defense, including caspases and other enzymes.[6] This provides a direct mechanism for NO to regulate cellular processes in a redox-sensitive manner.

4. Activation of the Nrf2-ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[7] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[8] Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation.[8] Nitric oxide and its derivatives can activate the Nrf2 pathway, likely through the modification of cysteine residues on Keap1, thereby enhancing the cell's antioxidant capacity.

Quantitative Data on the Effects of DEA/NONOate

The following tables summarize quantitative data from various studies on the effects of DEA/NONOate on key cellular redox parameters. It is important to note that the specific effects can vary depending on the cell type, the concentration and duration of DEA/NONOate exposure, and the experimental conditions.

| Cell Type | DEA/NONOate Concentration | Duration of Treatment | Change in Intracellular ROS Levels (Fold Change vs. Control) | Reference |

| Jurkat cells | 1 mM | 30 minutes | Increase in fluorescence signal | [9] |

| Human Colorectal Cancer Cells (HCT116) | Not Specified | Not Specified | Not Specified | [10] |

| Cell Type | DEA/NONOate Concentration | Duration of Treatment | Change in GSH/GSSG Ratio | Reference |

| Human Aortic Endothelial Cells | Not Specified | Not Specified | Decrease (via diamide) | [11] |

| Human Lens Cells | Not Specified | Not Specified | Decrease (via sulforaphane) | [12] |

| Enzyme | Cell/Tissue Type | DEA/NONOate Concentration | Duration of Treatment | Change in Enzyme Activity | Reference |

| Superoxide Dismutase (SOD) | Rat Brain | Not Applicable | Developmental study | Increase with age | [13] |

| Catalase | Rat Brain | Not Applicable | Developmental study | Varies with age | [13] |

| Glutathione Peroxidase (GPx) | Rat Brain | Not Applicable | Developmental study | Constant from birth | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of DEA/NONOate on the cellular redox state.

Preparation of DEA/NONOate Stock Solution

DEA/NONOate is sensitive to moisture and should be stored at -20°C or -80°C under an inert gas.[2]

-

Materials:

-

DEA/NONOate solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH

-

Inert gas (e.g., argon or nitrogen)

-

Microcentrifuge tubes

-

-

Protocol:

-

Allow the vial of DEA/NONOate to warm to room temperature before opening to prevent condensation.

-

Under a stream of inert gas, weigh out the desired amount of DEA/NONOate.

-

Dissolve the solid in anhydrous DMSO or cold 0.01 M NaOH to prepare a concentrated stock solution (e.g., 100 mM).

-

Aliquot the stock solution into small volumes in microcentrifuge tubes, flush with inert gas, and store at -80°C.

-